2,4-Dibromo-3,5-dimethylbenzoic acid
Overview
Description
2,4-Dibromo-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions, and two methyl groups are substituted at the 3rd and 5th positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dimethylbenzoic acid typically involves the bromination of 3,5-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions . The reaction can be represented as follows:
3,5-dimethylbenzoic acid+Br2→2,4-Dibromo-3,5-dimethylbenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-dimethylbenzoic acid can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like zinc dust and hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of 3,5-dimethylbenzoic acid derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of 2,4-dibromo-3,5-dicarboxybenzoic acid.
Reduction: Formation of 3,5-dimethylbenzoic acid.
Scientific Research Applications
2,4-Dibromo-3,5-dimethylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and methyl groups on the benzene ring contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid: Used as a spin trap for radicals and in biological studies.
3,5-Dibromobenzaldehyde: Used in Suzuki-Miyaura cross-coupling reactions and synthesis of fluorescent dyes.
Uniqueness
2,4-Dibromo-3,5-dimethylbenzoic acid is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for selective reactions and applications in various fields of research.
Properties
IUPAC Name |
2,4-dibromo-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBXQEDTFUEXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289477 | |
Record name | 2,4-Dibromo-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750586-00-6 | |
Record name | 2,4-Dibromo-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750586-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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